1-Ethyl-5-methyl-1h-imidazole
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Overview
Description
1-Ethyl-5-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by an ethyl group at the first position and a methyl group at the fifth position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
1-Ethyl-5-methyl-1h-imidazole is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms . For instance, some imidazole derivatives exhibit antiviral activity by inhibiting viral replication . The exact mechanism by which this compound interacts with its targets would require further investigation.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways . For instance, some imidazole derivatives have antiviral activity and may affect the viral replication pathway
Result of Action
Imidazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities . The specific effects of this compound would depend on its targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of internal alkynes with iodine in dimethyl sulfoxide, followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods: Industrial production of this compound typically involves the use of acid-catalyzed methylation of imidazole by methanol or the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions at the nitrogen atoms or the carbon atoms of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
1-Ethyl-5-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
1-Ethyl-5-methyl-1H-imidazole can be compared with other imidazole derivatives such as:
1-Methylimidazole: Similar in structure but with a methyl group instead of an ethyl group at the first position.
2-Ethyl-4-methylimidazole: Similar but with different substitution patterns on the imidazole ring.
Benzimidazole: Contains a fused benzene ring, making it structurally different but functionally similar in some applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
1-ethyl-5-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-8-5-7-4-6(8)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEDUTIYEAAFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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